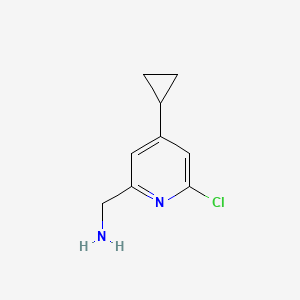
1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-: is a chemical compound with the molecular formula C16H14O5. It is a derivative of benzenedicarboxylic acid, where one of the carboxylic acid groups is substituted with a 2,5-dimethylbenzoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with 2,5-dimethylbenzoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe for studying metabolic pathways .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be studied for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate .
Industry: In industrial applications, 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Vergleich Mit ähnlichen Verbindungen
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
- 2,5-Dimethoxy-1,4-benzenedicarboxylic acid
Comparison: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is unique due to the presence of the 2,5-dimethylbenzoyl group, which imparts distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives. This substitution can affect the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
198625-32-0 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
4-(2,5-dimethylbenzoyl)phthalic acid |
InChI |
InChI=1S/C17H14O5/c1-9-3-4-10(2)13(7-9)15(18)11-5-6-12(16(19)20)14(8-11)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
IFJBOTRWSLRSCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)

![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)



